molecular formula C18H13NO4 B13098177 Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate

Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate

Cat. No.: B13098177
M. Wt: 307.3 g/mol
InChI Key: HAYYASYHSGUSLY-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 4-hydroxyisoquinoline moiety via a carbonyl group. Its molecular formula is C₁₈H₁₃NO₄, with a molecular weight of 307.30 g/mol.

Properties

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate

InChI

InChI=1S/C18H13NO4/c1-23-18(22)12-8-6-11(7-9-12)17(21)16-14-5-3-2-4-13(14)15(20)10-19-16/h2-10,20H,1H3

InChI Key

HAYYASYHSGUSLY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2=NC=C(C3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Preparation of Methyl 4-(Chlorocarbonyl)benzoate Intermediate

A critical precursor in the synthesis is methyl 4-(chlorocarbonyl)benzoate, which can be prepared via chlorination of methyl 4-carboxybenzoate or related esters.

Typical preparation conditions and yields:

Parameter Details
Starting Material Methyl 4-carboxybenzoate
Chlorinating Agent Thionyl chloride or oxalyl chloride (common in literature, though specific details vary)
Solvent Pyridine or tetrahydrofuran (THF) under inert atmosphere
Temperature Typically 0 °C to room temperature
Reaction Time 1-3 hours
Yield 80-85%
Purification Extraction, washing, drying over MgSO4, rotary evaporation, flash chromatography

An example procedure involves dissolving methyl 4-carboxybenzoate in pyridine, adding chlorinating agent slowly at 0 °C, stirring for several hours, followed by workup to isolate methyl 4-(chlorocarbonyl)benzoate with yields around 80%.

Acylation of 4-Hydroxyisoquinoline

The key step is the acylation of the 4-hydroxyisoquinoline nucleus with the prepared acyl chloride to form the target compound.

Reaction conditions and notes:

Parameter Details
Nucleophile 4-Hydroxyisoquinoline
Acylating Agent Methyl 4-(chlorocarbonyl)benzoate
Solvent Pyridine or other polar aprotic solvents
Temperature Room temperature (20-25 °C)
Reaction Time 2-4 hours
Workup Quenching with water or ice, extraction, washing, drying
Yield Approximately 80-85%

This method typically involves stirring 4-hydroxyisoquinoline with methyl 4-(chlorocarbonyl)benzoate in pyridine at ambient temperature, followed by isolation of the product by filtration and washing.

Alternative Esterification and Coupling Methods

Some patents and research articles describe esterification and coupling methods involving catalysts and coupling reagents to improve yields and purity.

  • Catalysts: Sulfuric acid and boric acid mixtures have been used effectively for esterification reactions involving hydroxybenzoic acids and hydroquinones, which can be adapted for related isoquinoline systems.
  • Coupling Reactions: Suzuki coupling methods have been reported for arylation of hydroxyquinoline derivatives using arylboronic acids and copper catalysts under aerobic conditions at room temperature. This method can be modified for attaching aryl groups to hydroxyisoquinoline.
  • Photochemical Methods: Photochemical insertion reactions using diazo compounds derived from isoquinoline have been explored for functionalization, but these are more specialized and less direct for this compound's synthesis.

Summary Data Table of Preparation Methods

Step Reagents/Conditions Catalyst/Notes Yield (%) Reference
Preparation of acyl chloride Methyl 4-carboxybenzoate + SOCl2 or oxalyl chloride, pyridine, 0 °C to RT Pyridine solvent, inert atmosphere 80-85
Acylation of 4-hydroxyisoquinoline 4-Hydroxyisoquinoline + methyl 4-(chlorocarbonyl)benzoate, pyridine, RT, 2-4 h No external catalyst needed; pyridine acts as base 80-85
Esterification with catalysts Hydroxybenzoic acid + hydroquinone, boric acid/sulfuric acid catalyst, toluene/xylene reflux Boric acid + sulfuric acid or p-toluenesulfonic acid Up to 98.5
Suzuki coupling (alternative) 6-Bromoquinolin-4-ol + arylboronic acid, Cu(OAc)2, Et3N, aerobic, RT, 48 h Cu(OAc)2 catalyst, molecular sieves Up to 89

Research Findings and Practical Considerations

  • The esterification catalyzed by boric acid and sulfuric acid mixtures provides high yields and good purity due to the heterogeneous reaction medium, which favors product crystallization and easy isolation.
  • The use of pyridine as both solvent and base in the acylation step simplifies the reaction and workup, providing high yields without the need for additional catalysts.
  • Suzuki coupling offers a mild and versatile alternative for arylation but requires longer reaction times and careful purification.
  • Photochemical methods, while innovative, are less practical for large-scale synthesis and more suited for functionalization of diazo derivatives.

Chemical Reactions Analysis

Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or isoquinoline moiety, depending on the reagents and conditions used. .

The major products formed from these reactions vary based on the specific conditions and reagents used, but they generally include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyisoquinoline moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to changes in cellular processes, contributing to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Linked Quinoline Derivatives (C1–C7)

Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share a benzoate ester backbone but differ in their substitution patterns. Key distinctions include:

  • Structural Features : A piperazine linker replaces the direct carbonyl bridge in the target compound, introducing flexibility and additional hydrogen-bonding sites.
  • Substituents: The quinoline ring in C1–C7 bears halogenated or substituted phenyl groups (e.g., bromo, chloro, trifluoromethyl), enhancing steric bulk and electronic effects compared to the hydroxy group in the target compound.
  • Physicochemical Properties : The piperazine linker increases molecular weight (e.g., C1: 464.54 g/mol ) and may improve aqueous solubility due to amine protonation. In contrast, the target compound’s hydroxy group could enhance polarity but reduce membrane permeability .
Table 1: Comparison with Piperazine-Linked Derivatives
Compound Molecular Formula Molecular Weight Key Substituents Notes
Target Compound C₁₈H₁₃NO₄ 307.30 4-hydroxyisoquinoline, methyl ester Hydroxy group enhances polarity
C1 C₂₉H₂₆N₃O₃ 464.54 2-phenylquinoline, piperazine Piperazine improves solubility

Ethyl Benzoate Derivatives with Heterocycles (I-6230, I-6232)

Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and related analogs () differ in two key aspects:

  • Ester Group : Ethyl esters (e.g., I-6230: 346.40 g/mol ) vs. methyl esters (target: 307.30 g/mol ) may alter metabolic stability, as ethyl groups resist enzymatic hydrolysis longer than methyl groups.
  • Heterocyclic Systems: Pyridazine and isoxazole rings in I-6230–I-6473 contrast with the isoquinoline moiety, affecting π-π stacking interactions and binding affinity in biological systems .

Chlorinated Isoquinoline Analogs (Methyl 1-Chloroisoquinoline-4-Carboxylate)

This analog (Molecular formula: C₁₁H₈ClNO₂, MW: 221.64 g/mol) replaces the hydroxy group with a chloro substituent. Key differences include:

  • Electron Effects: The chloro group is electron-withdrawing, reducing the electron density of the isoquinoline ring compared to the hydroxy group’s electron-donating nature.

Aminoethyl-Substituted Benzoate ((S)-Methyl 4-(1-Aminoethyl)Benzoate)

This compound (MW: 179.22 g/mol) features an aminoethyl side chain instead of the isoquinoline-carbonyl group. The amine group introduces basicity, enabling salt formation and pH-dependent solubility, whereas the target compound’s carbonyl and hydroxy groups favor hydrogen bonding with biological targets .

Table 2: Comparative Overview of Key Analogs
Compound Type Key Feature Advantage/Disadvantage Reference
Piperazine-linked (C1) Flexible linker Improved solubility, higher molecular weight
Ethyl ester (I-6230) Ethyl group, pyridazine Enhanced metabolic stability
Chlorinated isoquinoline Chloro substituent Increased lipophilicity
Aminoethyl benzoate Basic amine group pH-dependent solubility

Biological Activity

Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes both isoquinoline and benzoate moieties. Its molecular formula is C17H15N1O3C_{17}H_{15}N_{1}O_{3}, and it has a molecular weight of approximately 285.31 g/mol. The presence of the hydroxyl group on the isoquinoline ring is significant for its biological interactions.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and leading to physiological effects.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, which could be linked to its structural features.

Anticancer Properties

Research has indicated that this compound displays promising anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell growth in a dose-dependent manner. The IC50 values for different cancer types are summarized in Table 1.

Cancer Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)8.2
HeLa (Cervical)15.0

These results suggest that this compound may be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains. The results are shown in Table 2.

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The antimicrobial activity indicates potential applications in treating infections caused by resistant strains.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anticancer Efficacy : In a preclinical model involving mice with induced tumors, administration of this compound resulted in significant tumor reduction compared to control groups, suggesting its efficacy as an anticancer agent.
  • Case Study on Antimicrobial Resistance : A study focusing on the use of this compound against multidrug-resistant bacterial strains showed promising results, with effective inhibition observed at lower concentrations compared to traditional antibiotics.

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